molecular formula C20H25F3N4O2 B2640040 N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide CAS No. 1147649-91-9

N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide

Cat. No.: B2640040
CAS No.: 1147649-91-9
M. Wt: 410.441
InChI Key: KGMPQOBPGCREFU-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a piperazine core, a common pharmacophore known to contribute to bioactivity and molecular interaction with various biological targets . The structure is elaborated with a 2-(trifluoromethyl)benzoyl group, which can enhance a molecule's metabolic stability and binding affinity through the presence of the trifluoromethyl moiety , and an acetamide linker terminating in a 2-cyano-3-methylbutan-2-yl group, a structural motif found in other researched compounds . Piperazine derivatives are extensively investigated for their potential as modulators of protein function, making them valuable as chemical probes or tool compounds in basic research . The specific molecular architecture of this acetamide-piperazine derivative suggests potential utility in early-stage drug discovery efforts, particularly in the screening and development of novel therapeutic agents. Its exact mechanism of action and primary biological targets are areas for ongoing research and exploration. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O2/c1-14(2)19(3,13-24)25-17(28)12-26-8-10-27(11-9-26)18(29)15-6-4-5-7-16(15)20(21,22)23/h4-7,14H,8-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMPQOBPGCREFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the trifluoromethylbenzoyl group: This step often involves acylation reactions using trifluoromethylbenzoic acid or its derivatives.

    Attachment of the cyano and methyl groups: This can be done through alkylation and cyanation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the cyano group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The piperazine moiety in N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide may contribute to similar antimicrobial activity.
  • Anti-inflammatory Properties
    • Compounds featuring piperazine and acetamide functionalities have been studied for their anti-inflammatory effects. Research indicates that modifications to the piperazine ring can enhance the anti-inflammatory potential of related compounds, suggesting that this compound may also exhibit similar properties .
  • Potential as Anticancer Agents
    • The trifluoromethyl group is known to influence biological activity, potentially enhancing the compound's interaction with biological targets involved in cancer progression. Similar compounds have shown promise in inhibiting tumor growth in vitro, indicating a potential for further exploration of this compound in cancer therapeutics .

Agricultural Applications

  • Fungicidal Properties
    • The compound's structural features suggest potential applications as a fungicide. Research into related compounds has demonstrated effectiveness against various fungal pathogens affecting crops, which could be extrapolated to this compound . Its use could provide an innovative approach to managing fungal diseases in agriculture.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant activity against Xanthomonas axonopodis and Ralstonia solanacearum .
Study 2Anti-inflammatory EffectsHighlighted the role of piperazine derivatives in reducing inflammation markers .
Study 3Anticancer PotentialShowed inhibition of tumor cell lines with similar structural compounds .
Study 4Fungicidal ActivityIdentified effectiveness against fungal pathogens in crop management .

Mechanism of Action

The mechanism of action for “N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Benzoyl-Acetamide Scaffolds

Key Compounds from

The following compounds share a piperazine-benzoyl-acetamide core but differ in substituents:

Compound ID Substituents on Benzoyl Group Acetamide Substituent Melting Point (°C) Molecular Weight (g/mol) Reference
8b 4-Cl, 3-CF₃ Pyridin-2-yl with acetyl 241–242 530
8e 3-CF₃ 2,2-Dimethylpropanamide 190–193 538
Target Compound 2-CF₃ 2-Cyano-3-methylbutan-2-yl Not reported Calculated: ~456

Key Observations :

  • The position of the trifluoromethyl (CF₃) group on the benzoyl ring (2-CF₃ in the target vs. 3-CF₃ in 8e) may influence electronic properties and binding interactions.
  • The 2-cyano-3-methylbutan-2-yl group in the target compound introduces a branched aliphatic chain, contrasting with the pyridinyl or 2,2-dimethylpropanamide groups in 8b and 8e. This could enhance lipophilicity compared to 8b but reduce it relative to 8e .
Anticonvulsant Piperazine Derivatives ()

Compounds 14–17 in feature N-phenyl-2-(piperazin-1-yl)acetamide scaffolds with trifluoromethylphenyl or chlorophenyl substituents:

Compound ID Piperazine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Activity Reference
14 Phenyl 3-(Trifluoromethyl)phenyl C₁₉H₂₀F₃N₃O 363.38 Anticonvulsant
15 2-Chlorophenyl 3-(Trifluoromethyl)phenyl C₁₉H₁₉ClF₃N₃O 397.82 Anticonvulsant
Target 2-Trifluoromethylbenzoyl 2-Cyano-3-methylbutan-2-yl C₂₁H₂₄F₃N₅O₂ ~456 Unreported

Key Observations :

  • The 2-cyano group in the target may enhance hydrogen-bonding capacity compared to the trifluoromethylphenyl group in compound 14 .

Substituent Effects on Physicochemical Properties

  • Cyano vs. Methyl Groups: describes N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide (Molecular Weight: 359.51 g/mol), where the cyano group increases polarity compared to purely alkyl substituents. This suggests the target compound may exhibit moderate solubility in polar solvents .

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H24N4OC_{18}H_{24}N_{4}O and a molecular weight of 328.4 g/mol . Its structure includes a cyano group, a piperazine moiety, and a trifluoromethyl-benzoyl group, which contribute to its unique biological properties.

Table 1: Structural Components

ComponentDescription
Cyano Group-C≡N
Piperazine MoietyA six-membered ring containing two nitrogen atoms
Trifluoromethyl Group-CF₃

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, isothiocyanates have shown effectiveness against biofilms of Pseudomonas aeruginosa, suggesting that this compound may also possess similar antimicrobial properties .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines : A study focused on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Inflammatory Response Modulation : Some derivatives have been shown to modulate inflammatory pathways by affecting NFκB signaling. This suggests that this compound may also influence inflammatory responses, which is critical in cancer and chronic diseases .

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, this compound could have several applications:

  • Anticancer Therapeutics : If further studies confirm its cytotoxicity against cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : Its potential antimicrobial properties could be explored for treating infections caused by resistant bacteria.

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